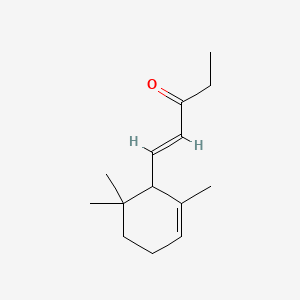

5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026240 | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish, oily liquid | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.930 | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-30-8, 127-42-4 | |

| Record name | 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Pathways and Methodological Innovations

Elucidation of Classical Synthetic Routes to Methyl Ionone (B8125255) Gamma

Detailed Mechanisms of Aldol (B89426) Condensation in Methyl Ionone Gamma Synthesis

The initial and crucial step in the synthesis is the aldol condensation of citral (B94496) and methyl ethyl ketone. smolecule.comgoogle.com This base-catalyzed reaction involves the formation of a carbanion from MEK, which then acts as a nucleophile, attacking the carbonyl carbon of citral. wikipedia.org The reaction is typically carried out at low temperatures, often below 10°C, to favor the formation of the desired β-hydroxy ketone intermediate. smolecule.comgoogle.com The use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is essential for the deprotonation of MEK to initiate the condensation. google.com

The regioselectivity of the aldol condensation is a critical factor. The reaction of the aldehyde group of citral can occur with either the methyl or the methylene (B1212753) group of butanone. google.com Reaction at the methyl group leads to the formation of pseudo-normal methyl ionone, while reaction at the methylene group results in the desired precursor for iso-methyl ionones, pseudo-iso-methyl ionone. google.com Controlling the reaction conditions, such as temperature and catalyst, is key to influencing the ratio of these two pseudo-ionones. google.com

Dehydration and Cyclization Processes to Isomeric Mixtures

Following the aldol condensation, the resulting β-hydroxy ketone undergoes dehydration to form pseudo-methyl ionone. google.com This step is often acid-catalyzed and involves the removal of a water molecule to create a more stable, conjugated system.

The final step is the acid-catalyzed cyclization of the pseudo-methyl ionone to yield a mixture of methyl ionone isomers, including the alpha, beta, and gamma forms. google.comksu.edu.sa The type of acid used significantly influences the regioselectivity of the cyclization and, consequently, the isomeric composition of the final product. ksu.edu.samdpi.com For instance, phosphoric acid is known to favor the formation of α-isomers, whereas sulfuric acid can lead to a higher proportion of β-isomers. ksu.edu.samdpi.com The formation of γ-isomers is also influenced by the choice of acid catalyst and reaction conditions. ksu.edu.sa The cyclization process involves an acid-promoted carbocation rearrangement of the polyene precursor. nih.gov

Role of Citral and Methyl Ethyl Ketone in Precursor Formation

Citral, a naturally occurring aldehyde found in the essential oils of plants like Litsea cubeba, serves as the foundational C10 building block for the synthesis. scirp.org Its reactive aldehyde group is the site of the initial condensation reaction. wikipedia.org Methyl ethyl ketone (MEK), a four-carbon ketone, provides the additional carbon atoms and the ketone functionality necessary to form the final C14 methyl ionone structure. google.comchemcess.com The reaction between these two precursors, citral and MEK, leads to the formation of pseudo-methyl ionone, the acyclic intermediate that undergoes cyclization to produce the various methyl ionone isomers. google.comchemcess.com An excess of MEK is often used to maximize the production of the desired iso-methyl ionone isomers. google.com

Contemporary and Optimized Synthetic Methodologies

Modern advancements in synthetic chemistry have led to the development of more efficient and selective methods for producing methyl ionone isomers, including the gamma variant. These innovations focus on improving yield, isomeric purity, and sustainability of the manufacturing process.

Regioselective and Stereoselective Synthetic Approaches for Methyl Ionone Isomers

Contemporary research has focused on achieving higher selectivity in the synthesis of specific methyl ionone isomers. ksu.edu.saresearchgate.net This is particularly important as different isomers can have distinct olfactory properties. ksu.edu.sa Regioselective synthesis aims to control the position of the double bond in the cyclohexene (B86901) ring, thus favoring the formation of one isomer over others. ksu.edu.saresearchgate.net

Stereoselective synthesis, on the other hand, focuses on controlling the three-dimensional arrangement of atoms in the molecule. researchgate.netresearchgate.net Enzyme-mediated resolutions have emerged as a powerful tool for preparing enantiomerically pure or enriched isomers. researchgate.netresearchgate.net For example, lipases have been successfully used in the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers, which can exhibit different odor characteristics. researchgate.netmdpi.com These enzymatic methods offer a high degree of stereocontrol and are performed under mild conditions. researchgate.netresearchgate.net

Catalysis in Methyl Ionone Gamma Synthesis: Novel Catalytic Systems

The development of novel catalytic systems has been a key area of innovation. In the classical synthesis, strong acids and bases are used, which can lead to waste and environmental concerns. patsnap.com Modern approaches explore the use of more environmentally friendly and reusable catalysts.

For instance, solid acid catalysts, such as TiO₂/SO₄²⁻, have been investigated for the cyclization step. scirp.org In the aldol condensation phase, catalysts like quaternary ammonium (B1175870) hydroxides have been employed. scirp.org A significant advancement is the development of one-pot synthesis methods that integrate the aldol condensation and cyclization steps in a single reactor. This streamlined process reduces solvent usage and waste. One such patented method utilizes a dual-catalyst system, where a base catalyzes the aldol condensation, followed by the addition of an acid to promote cyclization, achieving a high molar yield and selectivity for the alpha-iso isomer. google.com

Furthermore, the use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG) in conjunction with a metal hydroxide, has been shown to improve the efficiency of pseudo-methyl ionone synthesis. patsnap.com These catalytic systems can often be recycled, reducing costs and environmental impact. patsnap.com

Green Chemistry Principles in Methyl Ionone Gamma Production

The production of Methyl Ionone Gamma, a key fragrance ingredient, has traditionally involved processes with significant environmental footprints. Modern synthetic chemistry seeks to align this production with the principles of green chemistry, focusing on reducing solvent use, minimizing waste, and maximizing the efficiency of atomic incorporation from reactants to the final product.

A primary goal in greening the synthesis of Methyl Ionone Gamma is the reduction or elimination of volatile and hazardous organic solvents. Innovations in this area include the development of one-pot synthesis and the use of more environmentally benign catalytic systems.

One-pot methodologies, which combine the initial aldol condensation of citral and methyl ethyl ketone with the subsequent cyclization step in a single reactor, are a significant advancement. This approach inherently reduces the need for extensive solvent use that would typically be required for isolating and purifying intermediates. Such integrated processes have been shown to decrease wastewater generation by as much as 40% and lower energy consumption by 30% by eliminating intermediate distillation stages.

Further refinements include the use of alternative solvent and catalyst systems. A patented method utilizes a Polyethylene Glycol-Metal Hydroxide (PEG-M(OH)x) system, where PEG acts as the solvent and a metal hydroxide serves as the condensation agent. patsnap.com This catalytic system is notable because it can be reused multiple times, which diminishes costs and reduces environmental pollution. patsnap.com Other approaches have explored replacing traditional chlorinated solvents with liquid-liquid two-phase systems, such as diisopropyl ether and water, or employing solid acid catalysts like ion-exchange resins. chimia.ch These solid acids can be easily filtered out and reused, and they prevent the formation of salt by-products that result from the neutralization of traditional acid catalysts. chimia.ch

Some synthetic routes for the precursor, pseudo-methyl ionone, have been developed using various solvents such as methanol, isopropanol, n-propanol, and acetonitrile (B52724). google.com A key aspect of the green credentials of these processes is the ability to recover and reuse the butanone and the solvent via distillation for subsequent batches. google.com

Table 1: Innovations in Reduced-Solvent Synthesis of Methyl Ionone Precursors

| Synthetic Approach | Key Features | Reported Advantages |

|---|---|---|

| One-Pot Synthesis | Integrates aldol condensation and cyclization in a single reactor. google.com | Reduces solvent use, decreases wastewater by 40%, and lowers energy consumption by 30%. |

| PEG-M(OH)x System | Uses Polyethylene Glycol (PEG) as a solvent and a reusable metal hydroxide catalyst. patsnap.com | Reduces costs and environmental pollution through catalyst recycling. patsnap.com |

| Solid Acid Catalysis | Employs solid acids (e.g., ion-exchange resins) instead of liquid Brønsted acids. chimia.ch | Eliminates neutralization steps, reduces salt waste, and allows for catalyst reuse. chimia.ch |

| Solvent Recovery | Distillation and recovery of solvents (e.g., methanol, butanone) for reuse in subsequent batches. google.com | Minimizes fresh solvent consumption and waste generation. google.com |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orgjocpr.com

The synthesis of Methyl Ionone Gamma from citral and methyl ethyl ketone is fundamentally an aldol condensation followed by dehydration and cyclization. This process is not 100% atom-economical because it inherently produces water as a byproduct during the dehydration and cyclization stages. The goal within green chemistry is to design synthetic routes where the main product accounts for the largest possible proportion of the total mass of all reactants.

The reaction can be represented as: C₁₀H₁₆O (Citral) + C₄H₈O (Methyl Ethyl Ketone) → C₁₄H₂₂O (Methyl Ionone) + H₂O (Water)

The theoretical atom economy can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This calculation highlights the inherent inefficiency in terms of atom economy. However, advancements focus on minimizing other forms of waste. For instance, "one-kettle" or one-pot methods significantly reduce "three wastes" (waste gas, wastewater, and solid industrial waste), a key consideration in industrial green synthesis. google.com The use of catalytic systems, as opposed to stoichiometric reagents, is a core principle of green chemistry. nih.gov Modern methods for methyl ionone synthesis rely on catalytic amounts of bases for the condensation and acids for the cyclization, which is far superior to older methods that may have used reagents in larger quantities. google.comgoogle.com The move from traditional mineral acids like sulfuric acid to solid, reusable acid catalysts also contributes to waste minimization by avoiding the salt formation that occurs during neutralization. chimia.ch

Derivatization and Analog Development for Research Applications

The structural scaffold of Methyl Ionone Gamma provides a versatile platform for the development of novel analogues and derivatives. These new compounds are valuable in research for exploring structure-odor relationships and discovering new fragrance profiles.

The synthesis of analogues with modified structures allows researchers to probe how specific molecular features influence olfactory properties. Research has produced a variety of analogues by altering the core structure of ionones.

One area of focus has been the regioselective synthesis of different methyl ionone isomers, as the position of the double bond in the cyclohexene ring and the branching of the side chain significantly impact the final scent. ksu.edu.sa For example, researchers have prepared "iso"-beta-isomethylionone from delta-pyronene, creating a structural analogue with a different substitution pattern on the cyclohexenyl skeleton. researchgate.net Another study details the synthesis of 10-ethyl-7,8-dihydro-γ-ionone isomers, which introduces both an ethyl group and a saturated bond into the side chain, representing a significant departure from the parent structure. nih.gov

Simple chemical transformations of the ketone group also lead to important derivatives. For instance, the reduction of the ketone in Methyl Ionone Gamma using sodium borohydride (B1222165) (NaBH₄) yields Methyl Ionol, an important fragrance intermediate. Catalytic hydrogenation can be used to saturate both the cyclohexene ring and the exocyclic double bond, creating fully saturated analogues. These derivatization reactions are pivotal for creating a diverse palette of ionone-related compounds for the perfumery industry.

Table 2: Selected Synthetic Analogues of Methyl Ionone Gamma

| Analogue Name | Synthetic Precursor | Key Structural Modification | Reference |

|---|---|---|---|

| "iso"-beta-Isomethylionone | delta-Pyronene | Altered cyclohexenyl skeleton and side-chain attachment. | researchgate.net |

| 10-Ethyl-7,8-dihydro-γ-ionone | γ-Ionone derivative | Ethyl group addition and saturation of the side-chain double bond. | nih.gov |

| Methyl Ionol | Methyl Ionone Gamma | Reduction of the ketone group to a secondary alcohol. | |

| Saturated Methyl Ionone | Methyl Ionone Gamma | Saturation of the cyclohexene ring and exocyclic double bond via catalytic hydrogenation. |

Chemo-enzymatic and biocatalytic methods offer powerful tools for the precise and selective modification of complex molecules like Methyl Ionone Gamma under mild conditions. nih.gov These approaches often achieve levels of stereo- and regioselectivity that are difficult to obtain with traditional chemical methods. nih.govresearchgate.net

A prominent strategy involves the use of lipases for the kinetic resolution of racemic mixtures. For the preparation of specific enantiomers of γ-ionone derivatives, lipase-mediated acetylation has been successfully employed. researchgate.net In one such process, the enantioselective and diastereoselective lipase (B570770) kinetic acetylation of 4-hydroxy-γ-ionone derivatives yields both the acetylated and the hydroxy derivatives as separate, enantiomerically enriched products. nih.gov These can then be converted into the final target compounds. nih.gov

Biotransformation using whole-cell catalysts, such as fungi, is another effective approach. Strains of microorganisms, including Aspergillus niger, have been used for the biotransformation of ionone isomers. researchgate.net These reactions can introduce functionalities like hydroxyl groups at positions that are challenging to access through conventional chemistry. researchgate.netacs.org The enzymes within these organisms, such as cytochrome P450 monooxygenases, are particularly valuable for late-stage functionalization, allowing for the creation of a library of derivatives from a common precursor. researchgate.net

Enzyme engineering is a frontier in this field. For instance, a squalene-hopene cyclase (SHC) was identified and optimized to convert a precursor into (R)-γ-dihydroionone, demonstrating how enzymes can be tailored for specific synthetic transformations on ionone-like structures. uni-greifswald.de These biocatalytic methods are aligned with green chemistry principles by avoiding harsh reagents and often proceeding with high selectivity, thus reducing by-product formation. nih.gov

Biosynthetic Pathways and Biological Transformations

Natural Occurrence and Biosynthetic Precursors of Ionones

Ionones, the chemical family to which methyl ionone (B8125255) gamma belongs, are not synthesized de novo in the same manner as many other secondary metabolites. Instead, they are typically formed from the enzymatic cleavage of larger precursor molecules, specifically carotenoids.

Carotenoids are a diverse group of tetraterpenoid pigments found in plants and microorganisms. The enzymatic degradation of these C40 compounds gives rise to a variety of smaller molecules known as apocarotenoids, which include the C13 norisoprenoids like ionones. This oxidative cleavage is a key step in the biosynthesis of these fragrant compounds.

The specific ionone isomer produced (α, β, or γ) is dependent on the structure of the parent carotenoid. For instance, the cleavage of β-carotene predominantly yields β-ionone. It is understood that γ-carotene serves as a precursor for the formation of γ-ionone, the foundational structure of methyl ionone gamma. wikipedia.orgwikipedia.org The introduction of the methyl group to form methyl ionone gamma likely occurs either through the enzymatic cleavage of a methylated carotenoid precursor or by a subsequent methylation of the γ-ionone molecule.

The key enzymes responsible for the cleavage of carotenoids to form apocarotenoids are the Carotenoid Cleavage Dioxygenases (CCDs). nih.govnih.govnih.gov These non-heme iron-dependent enzymes catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids. nih.gov The CCD family is diverse, with different members exhibiting specificity for different carotenoid substrates and cleavage sites. mdpi.comfrontiersin.org

The CCD1 subfamily is particularly noted for its role in producing C13 apocarotenoids, including ionones, which contribute significantly to the flavor and aroma of many fruits and flowers. nih.govnih.gov These enzymes typically cleave carotenoids at the 9,10 and 9',10' positions. nih.gov While the precise specificity of a CCD that would lead to a high yield of γ-ionone from γ-carotene is an area of ongoing research, the general mechanism of carotenoid cleavage by CCDs is well-established as the primary biosynthetic route for the ionone scaffold.

Microbial Transformations of Methyl Ionone Gamma and Related Ionones

Microorganisms, particularly fungi, are capable of metabolizing ionones and their derivatives, leading to a diverse array of biotransformation products. These microbial transformations are of significant interest for producing novel aroma compounds and for understanding the metabolic fate of these molecules in nature.

Studies on the biotransformation of ionone isomers by various fungal species have revealed a range of metabolic reactions, primarily oxidations and reductions. Research on the biotransformation of γ-ionone, the parent structure of methyl ionone gamma, by a panel of fungi including Aspergillus niger, has identified several key products. nih.govresearchgate.net These transformations typically involve hydroxylation at various positions on the cyclohexene (B86901) ring and the side chain, as well as reduction of the keto group.

Analogous studies on β-methylionone with Aspergillus niger have also been conducted, providing insights into the potential biotransformation products of methyl ionone gamma. The primary reactions observed were hydroxylations and oxidations, leading to a variety of hydroxylated and oxo-derivatives. wikipedia.org

Biotransformation Products of γ-Ionone by Selected Fungi

| Fungal Species | Substrate | Major Biotransformation Products | Type of Transformation |

|---|---|---|---|

| Aspergillus niger | γ-Ionone | 2-hydroxy-γ-ionone, 3-hydroxy-γ-ionone | Hydroxylation |

| Penicillium corylophilum | γ-Ionone | 2-hydroxy-γ-ionone | Hydroxylation |

| Yarrowia lipolytica | γ-Ionone | Reduced γ-ionone derivatives | Reduction |

The bioconversion products identified from microbial transformations of ionones allow for the elucidation of the primary metabolic pathways involved. For the ionone scaffold, these pathways are predominantly oxidative and reductive.

Fungal metabolism of γ-ionone appears to proceed through several key routes:

Hydroxylation: The introduction of hydroxyl groups at various positions on the ionone ring is a common transformation, catalyzed by cytochrome P450 monooxygenases.

Oxidation: Further oxidation of hydroxylated intermediates can lead to the formation of keto-derivatives.

Reduction: The keto group in the side chain can be reduced to a hydroxyl group.

Epoxidation: The double bond within the cyclohexene ring can be epoxidized, followed by hydrolysis to diols. nih.gov

These pathways demonstrate the metabolic versatility of fungi in modifying the ionone structure, leading to a range of compounds with potentially different aromatic properties.

The efficiency and specificity of the enzymes involved in both the biosynthesis and biotransformation of ionones can be enhanced through protein and metabolic engineering. While specific examples for methyl ionone gamma are limited, research on related ionones provides a strong proof-of-concept for these strategies.

Metabolic Engineering of Microbial Hosts: The microbial hosts used for biotransformation can be metabolically engineered to enhance the production of desired compounds. This can involve:

Overexpression of key enzymes: Increasing the expression of specific cytochrome P450 monooxygenases or reductases can drive the metabolic pathway towards a particular product.

Knockout of competing pathways: Deleting genes responsible for the formation of undesirable byproducts can increase the flux towards the target molecule.

Optimization of precursor supply: In the case of de novo biosynthesis in a microbial host, engineering the upstream carotenoid pathway to increase the availability of the specific precursor for γ-ionone can lead to higher final product titers.

These engineering strategies hold significant promise for the development of efficient and selective biocatalytic processes for the production of methyl ionone gamma and other high-value aroma compounds.

Proposed Biological Roles of Endogenously Produced Ionones (beyond Methyl Ionone Gamma, for contextual understanding)

Endogenously produced ionones and other apocarotenoids serve a multitude of biological functions in the organisms that produce them. These roles are diverse, ranging from developmental regulation to ecological interactions. researchgate.netmdpi.com

In the plant kingdom, ionones are significant components of floral scents and fruit aromas, playing a vital role in attracting pollinators and seed dispersers. mdpi.commdpi.com Beyond their role in reproduction, these compounds are crucial for plant defense. mdpi.com They can act as feeding deterrents to herbivores and have been shown to possess antibacterial and fungicidal properties. mdpi.comresearchgate.net For example, β-ionone released from certain clover species acts as a feeding deterrent to the red-legged earth mite. mdpi.com Some ionones also function as growth regulators, influencing plant development. mdpi.comresearchgate.net

The biological activities of ionones extend to interactions with insects, where they can act as either attractants or repellents. mdpi.comresearchgate.net This dual role highlights their importance as ecological cues that mediate complex interactions between plants and insects.

In recent years, the biological roles of ionones in mammals have also been a subject of interest. β-ionone, whether from dietary sources or potentially produced endogenously, has been investigated for a range of pharmacological effects. mdpi.comnih.gov Research has suggested that β-ionone may have anticancer, anti-inflammatory, and antimicrobial properties. nih.govencyclopedia.pub These effects are thought to be mediated, in part, through the activation of specific olfactory receptors, which are not only present in the nose but also in other tissues throughout the body. nih.govencyclopedia.pub

The diverse biological roles of endogenously produced ionones are summarized in the table below.

Table 2: Proposed Biological Roles of Endogenous Ionones| Biological Role | Organism(s) | Specific Function/Effect |

|---|---|---|

| Plant Defense | Plants | Acts as a feeding deterrent to herbivores; possesses antibacterial and fungicidal properties. mdpi.comresearchgate.net |

| Pollinator/Seed Disperser Attraction | Plants | Contributes to floral scents and fruit aromas to attract animals. mdpi.commdpi.com |

| Growth Regulation | Plants | Can influence plant development. mdpi.comresearchgate.net |

| Ecological Cue | Plants/Insects | Can act as an insect attractant or repellent. mdpi.comresearchgate.net |

| Pharmacological Activity | Mammals | Investigated for potential anticancer and anti-inflammatory effects. nih.govencyclopedia.pub |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isomer Separation and Quantification

Chromatography is an indispensable tool for analyzing complex fragrance materials like methyl ionone (B8125255). cloudfront.net Both gas and liquid chromatography are powerful techniques that provide the selectivity needed to separate individual components from the sample matrix, enabling accurate identification and quantification. cloudfront.net

Gas-Liquid Chromatography (GC), particularly with high-resolution capillary columns, is a primary method for the analysis of methyl ionone and its isomers. cloudfront.netresource.org Identification and differentiation of isomers depend on resolving their specific peaks using GC coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). Commercial grades of methyl ionone can vary in their isomer composition, with the gamma isomer (alpha-iso-methyl ionone) often present at concentrations of 64% or higher, alongside other isomers like alpha-n-methyl ionone. privi.com

The analysis is typically performed on capillary columns, which offer superior separation efficiency. resource.org For instance, a common setup for analyzing fragrance allergens, including ionone isomers, involves using a capillary column such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase. ocl-journal.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Capillary column (e.g., 30 m × 0.32 mm ID, 1 μm DB-5 film) | ocl-journal.org |

| Carrier Gas | Helium | ocl-journal.org |

| Injector Temperature | 250 °C | ocl-journal.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cloudfront.net |

| Detector Temperature | 285 °C | ocl-journal.org |

| Oven Temperature Program | Initial 60°C (1 min), ramp at 3°C/min to 200°C, hold for 30 min | ocl-journal.org |

| Injection Mode | Splitless | ocl-journal.org |

While GC is prevalent for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a robust alternative, especially for fragrance chemicals that may have lower volatility or thermal instability. researchgate.net Reversed-phase HPLC (RP-HPLC) is a frequently used mode for this purpose. researchgate.net A method developed for the simultaneous determination of 24 fragrance allergens, including alpha-isomethyl ionone, utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. researchgate.netnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector. researchgate.netnih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18, various dimensions (e.g., 250 mm × 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water | researchgate.netnih.gov |

| Flow Rate | 0.7 to 1.0 ml/min | researchgate.netnih.gov |

| Detector | Diode Array Detector (DAD) or UV | researchgate.netnih.gov |

| Wavelengths | 210, 254, and 280 nm | researchgate.netnih.gov |

Many ionones, including the related α-ionone, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. gcms.czscispec.co.th These enantiomers can possess different sensory properties. Chiral chromatography is the technique used to separate and quantify these enantiomers. gcms.cz Gas chromatography is particularly suitable for volatile chiral compounds like α-ionone. wvu.edu

The separation is achieved by using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cznih.gov For example, a Rt-βDEXsm column, which incorporates a derivatized beta-cyclodextrin, has been shown to provide complete baseline resolution of α-ionone enantiomers. gcms.cz Similarly, chiral stationary phases like CHIRASIL DEX CB are used for determining enantiomeric excesses in ionone-related compounds. nih.gov Chiral LC methods have also been developed, using novel methylated β-cyclodextrin stationary phases to separate enantiomers of α-ionone and 3-methyl-α-ionone under reversed-phase conditions. capes.gov.br

Spectrometric Techniques for Structural Elucidation and Purity Profiling

Spectrometry, especially when coupled with chromatography, provides definitive structural information and is crucial for identifying unknown impurities or confirming the identity of isomers.

Mass Spectrometry (MS), most commonly coupled with Gas Chromatography (GC-MS), is a powerful tool for the analysis of complex fragrance samples. cloudfront.netocl-journal.org In standard electron ionization (EI) mode, molecules are fragmented in a reproducible way, creating a unique mass spectrum that acts as a chemical fingerprint. 182.160.97

The different ionone isomers, such as α-ionone and β-ionone, can be distinguished by their characteristic fragmentation patterns. researchgate.netaaup.edu For example, the mass spectrum of α-ionone shows a significant peak at a mass-to-charge ratio (m/z) of 136. 182.160.97aaup.edu This fragment is the result of a retro-Diels-Alder reaction in the cyclohexene (B86901) ring, which is a characteristic cleavage for this isomer. 182.160.97aaup.edu In contrast, this fragmentation pathway is prohibited in β-ionone due to the different position of the double bond in its ring, leading to a very different mass spectrum where the base peak is often m/z 177 (loss of a methyl group). aaup.edu These distinct patterns allow for the unambiguous identification of isomers within a mixture.

| Isomer | Key Fragment (m/z) | Fragmentation Pathway | Reference |

|---|---|---|---|

| α-Ionone | 136 | Retro-Diels-Alder reaction | 182.160.97aaup.edu |

| α-Ionone | 121 | Base peak, from further fragmentation of m/z 136 | aaup.edu |

| β-Ionone | 177 | Base peak, loss of a methyl radical (α-cleavage) | 182.160.97aaup.edu |

| β-Ionone | 43 | Acylium cation | aaup.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of molecules like Methyl Ionone Gamma. nih.gov Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, NOESY) experiments provide detailed information about the carbon skeleton, the location of functional groups, and the three-dimensional arrangement of atoms. nih.govwordpress.com

For example, in the structural analysis of ionone derivatives, the chemical shifts in the 13C NMR spectrum can confirm the presence of key functional groups, such as the carbonyl carbon (around 198 ppm for α-ionone) and olefinic carbons. nih.govnih.gov The 1H NMR spectrum provides data on the number and environment of protons, and their coupling constants can help determine the relative stereochemistry of substituents on the cyclohexene ring. researchgate.net Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining stereochemistry by identifying protons that are close to each other in space, even if they are not directly bonded. wordpress.com This is crucial for assigning the correct configuration of chiral centers in complex molecules. nih.gov

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (Ketone) | 198.26 | nih.gov |

| C=C (Side Chain) | 148.93, 132.38 | nih.gov |

| C=C (Ring) | 131.95, 122.68 | nih.gov |

| C-6 (Tertiary) | 54.34 | nih.gov |

| C-1 (Quaternary) | 32.53 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are indispensable, non-destructive analytical techniques that provide detailed information about a molecule's vibrational modes, effectively creating a unique "vibrational fingerprint". mdpi.comduke.edu This fingerprinting capability is crucial for the structural elucidation and identification of compounds like Methyl Ionone Gamma. mdpi.com The principle of IR spectroscopy is based on the interaction of a sample's chemical bonds with infrared radiation, which causes absorption at specific frequencies corresponding to the vibrational energy levels of the bonds, resulting in a signature spectrum. mdpi.com

For Methyl Ionone Gamma, an α,β-unsaturated ketone, the IR spectrum is characterized by distinct absorption bands. The most prominent band is the C=O (carbonyl) stretching vibration. Other significant signals include those from the C=C (alkene) stretching in the cyclohexenyl ring and the enone side chain, as well as various C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.

Raman spectroscopy, a complementary light-scattering technique, is particularly sensitive to the vibrations of non-polar bonds. duke.edu Therefore, it provides strong signals for the C=C bonds within the molecular structure of Methyl Ionone Gamma. The combination of IR and Raman spectra offers a comprehensive vibrational profile, enabling precise identification and differentiation from its other isomers.

Table 1: Characteristic Vibrational Frequencies for Methyl Ionone Gamma Functional Groups

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C=O (Ketone) | Stretching | 1670-1690 | 1670-1690 |

| C=C (Alkene) | Stretching | 1600-1680 | 1600-1680 (often stronger) |

| C-H (sp³ Alkane) | Stretching | 2850-3000 | 2850-3000 |

| C-H (sp² Alkene) | Stretching | 3010-3100 | 3010-3100 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. wisdomlib.orgijpsjournal.com For fragrance analysis, where components are often volatile and present in intricate matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique. alwsci.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a valuable complementary method, especially for non-volatile or thermally unstable compounds. alwsci.commostwiedzy.pl

The analysis of Methyl Ionone Gamma in complex matrices like perfumes and consumer products necessitates robust and selective methods. nih.govmdpi.com Gas Chromatography (GC) is ideally suited for separating volatile and semi-volatile fragrance compounds. acs.org Method development for GC-MS analysis of Methyl Ionone Gamma involves several critical steps. The separation is typically performed on a capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase, offering good resolution for a wide range of fragrance analytes. mdpi.com

The GC oven temperature is programmed to ramp up gradually, ensuring the separation of closely related isomers and other fragrance components based on their boiling points and affinity for the stationary phase. mdpi.comscirp.org Following separation by GC, the molecules are ionized, commonly by electron impact (EI), and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for definitive identification. wisdomlib.org

While GC-MS is the primary tool, LC-MS can be employed for fragrance analysis, particularly when dealing with less volatile ingredients or to avoid potential thermal degradation of analytes. mostwiedzy.plnih.gov Developing an LC-MS method often involves reversed-phase chromatography using C18 columns. researchgate.net However, due to the poor ionization of many fragrance compounds like terpenes with standard electrospray ionization (ESI), alternative interfaces such as Direct-EI may be required for effective analysis. nih.govresearchgate.net

Table 2: Example GC-MS Method Parameters for Methyl Ionone Gamma Analysis

| Parameter | Condition |

| GC System | Agilent Gas Chromatograph or similar |

| Capillary Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Pulsed Splitless |

| Oven Program | Initial 50-60°C, ramp at 3-7°C/min to ~230°C, then ramp to ~300°C |

| MS System | Mass Selective Detector |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan |

A primary application of GC-MS in the fragrance industry is the validation of purity and the determination of isomer composition. wisdomlib.org Commercial Methyl Ionone is invariably a mixture of several isomers, with the specific ratio dictating the final olfactory character. resource.org The most common and olfactorily preferred isomer is often alpha-isomethyl ionone, which is also referred to as Methyl Ionone Gamma. resource.orgtakasago.com Other isomers include beta-isomethyl ionone.

GC is highly effective at separating these closely related isomers. ksu.edu.sagcms.cz Even with identical mass-to-charge ratios, their different retention times on the GC column allow for their distinct detection. The high resolution of modern capillary columns can resolve the various isomers present in a commercial mixture. gcms.cz

Following separation, the mass spectrometer confirms the identity of each peak. Quantification is achieved by integrating the area of each isomer's peak in the resulting chromatogram. This allows for the precise determination of the relative percentage of Methyl Ionone Gamma and other isomers, which is essential for quality control and ensuring product consistency. ocl-journal.org For instance, GC analysis can confirm that a product meets a specification such as "90% min. isomers, 80-90% Isomethyl Ionone alpha". takasago.com Furthermore, this technique is sensitive enough to detect and quantify trace impurities, which is critical as some by-products may be undesirable. resource.org

Molecular Interactions and Structure Activity Relationship Studies

Investigation of Methyl Ionone (B8125255) Gamma Interactions with Biological Receptors

The primary biological interaction for a fragrance molecule like Methyl Ionone Gamma is with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity. nih.govmdpi.com However, research has shown that these receptors are also present in other tissues, mediating various physiological effects. mdpi.com

The interaction between an odorant and an olfactory receptor initiates a signal cascade that results in a perception of smell. nih.gov Studies on ionones, the chemical family to which Methyl Ionone Gamma belongs, have identified specific receptors they interact with. For instance, β-ionone is a known agonist for the human olfactory receptor OR51E2, which is notably expressed in the prostate and other tissues beyond the olfactory epithelium. mdpi.com The activation of OR51E2 by ionones can trigger intracellular events, including calcium release and the activation of mitogen-activated protein kinase (MAPK) pathways.

The complexity of odor perception arises from the combinatorial activation of multiple receptors. nih.gov A single odorant can act as an agonist at some receptors and an antagonist at others. nih.gov This is supported by observations that γ-methyl ionone (also known as isoraldeine) can function as a masking agent in fragrances, suggesting it may inhibit the activation of certain receptors by other odorants. nih.gov The binding of ligands to these receptors is highly specific, depending on the three-dimensional shape and chemical properties of both the molecule and the receptor's binding pocket. pnas.orgox.ac.uk Studies on rhodopsin, a well-understood GPCR that binds retinal (a molecule with an ionone ring), show that the methyl groups on the ring are essential for stable binding and proper positioning within the receptor. pnas.orgox.ac.uk

| Compound | Receptor | Interaction Type | Observed Effect/Pathway | Reference |

|---|---|---|---|---|

| β-Ionone / γ-Ionone | Olfactory Receptor OR51E2 | Agonist | Activation leads to intracellular calcium release, MAPK pathway activation, regulation of cell cycle proteins. | mdpi.com |

| γ-Methyl Ionone (Isoraldeine) | Olfactory Receptors (unspecified) | Antagonist / Masking Agent | Inhibits or modulates the response to other odorants. | nih.gov |

| β-Ionone | Androgen Receptor (AR), Retinoid X Receptor-alpha (RXR-α) | Interaction | Suggests a broad range of receptor interactions beyond ORs. | mdpi.com |

| Retinal (contains ionone ring) | Rhodopsin (GPCR) | Agonist | Binding of methyl groups on the ionone ring is critical for pigment stability and function. | pnas.orgox.ac.uk |

Molecular recognition in olfaction depends on the precise fit of a ligand into its receptor's binding pocket. nih.gov This involves the molecule adopting a specific three-dimensional shape, or conformation. Conformational analysis of molecules containing an ionone ring, such as retinoic acid and the retinal chromophore in rhodopsin, provides significant insights. ox.ac.uknih.gov The orientation of the cyclohexene (B86901) ring relative to the side chain (defined by the C5-C6-C7-C8 torsion angle) is a critical parameter. nih.gov Studies on retinal within rhodopsin show it predominantly adopts a twisted 6-s-cis conformation, which is enforced by steric constraints from the protein binding pocket. ox.ac.uk This specific conformation, along with nonbonding interactions between the ligand's methyl groups and aromatic amino acid residues (like Phenylalanine and Tryptophan) in the receptor, is crucial for function. pnas.orgox.ac.uk

Modeling studies on ionone derivatives aim to identify the spatial arrangement of structural features necessary for binding to olfactory receptors. researchgate.net These "pharmacophore" models highlight key hydrophobic and polar regions that must align correctly to trigger a receptor response. researchgate.net The ultimate goal is to map these features to complementary binding sites on the receptor proteins, explaining how a specific structure leads to a perceived scent like the woody-violet smell of ionones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netjocpr.com These models can then be used to predict the activity of new or untested chemicals, saving time and resources in drug discovery and toxicology. jocpr.comresearchgate.net

QSAR models have been developed for various biological activities of ionone-related compounds. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on ionone-based chalcone (B49325) derivatives to model their anti-prostate cancer activity. nih.gov These models generated have proven to be statistically robust and can be used to predict the inhibitory activities of new derivatives and guide the design of more potent compounds. nih.gov Other QSAR approaches, like the Prediction of Activity Spectra for Substances (PASS) software, have been used to forecast a wide range of potential biological activities for compounds like α-ionone and β-ionone based on their structure. nih.gov

QSAR models identify the specific molecular features (descriptors) that influence biological activity. The models for ionone-based chalcones, for example, revealed that bulky, negatively charged substituents and hydrogen-bond acceptors at specific positions on the molecule would increase anti-prostate cancer activity. nih.gov Similarly, hydrophobic substituents in the linker region were also found to enhance activity. nih.gov For toxicity, QSAR profiling of the ionone group has identified the α,β-unsaturated ketone functional group as a structural alert for potential mutagenicity. industrialchemicals.gov.au Such models provide powerful verification that allows researchers to understand how modifications to a molecule's structure can alter its functional profile, whether for enhancing a desired therapeutic effect or minimizing toxicity. nih.gov

| Compound Class | Activity Modeled | QSAR Method | Key Findings / Predictive Features | Reference |

|---|---|---|---|---|

| Ionone-based chalcones | Antiprostate Cancer | 3D-QSAR (CoMFA, CoMSIA, HQSAR) | Bulky, electron-withdrawing groups and H-bond acceptors at specific positions increase activity. | nih.gov |

| Fragrance materials (incl. γ-Methyl ionone) | Acute Oral Toxicity | Regression-based QSAR | Models developed to predict LD50 values based on molecular descriptors. | researchgate.net |

| Ionone group chemicals | Mutagenicity | OECD QSAR Toolbox | The α,β-unsaturated ketone structure is a potential alert for mutagenicity. | industrialchemicals.gov.au |

| α-Ionone, β-Ionone | General Biological Activity | PASS (Prediction of Activity Spectra for Substances) | Predicted antifungal and antibacterial activities, among others. | nih.gov |

Enantioselective Differences in Molecular Interactions and Biological Responses

Many molecules, including Methyl Ionone Gamma, are chiral, meaning they can exist in two non-superimposable mirror-image forms called enantiomers (left-handed and right-handed). gcms.cz While enantiomers have identical physical properties, they can have profoundly different biological activities and sensory characteristics because biological receptors are also chiral. gcms.cznih.gov

The synthesis and olfactory evaluation of pure enantiomers of γ-ionone have demonstrated significant differences between them. researchgate.net These differences manifest in both the perceived fragrance character and the odor detection threshold. researchgate.net For example, the enantiomers of γ-n-methylionone have distinct odor profiles: one is described as woody-floral with a fruity-violet facet, while the other is characterized differently. leffingwell.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT allows for the accurate calculation of the electronic properties of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic characteristics. mdpi.comacs.org These methods have been successfully applied to study various aspects of ionone-related compounds.

While specific DFT studies on Methyl Ionone (B8125255) Gamma are not abundant in public literature, the principles of reactivity analysis using DFT are well-established and have been applied to structurally similar ionones. mdpi.com DFT calculations are used to determine a molecule's stability and the reactive sites within it. Key descriptors such as the molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions are calculated to predict how the molecule will interact with other chemical species. mdpi.comresearchgate.net

For instance, in a study on the related compound β-ionone, DFT calculations were employed to explore its intrinsic reactivity towards oxidation. acs.org The calculations identified the most favorable sites for C-H activation and epoxidation by computing the energy barriers for these reactions. acs.org This type of analysis reveals that without catalyst control, oxidation is most likely to occur at the cyclic double bond and specific vinylic carbon positions. acs.org Such studies provide a detailed "theozyme" or theoretical enzyme model of reactivity. acs.org The insights gained from the electronic structure analysis of β-ionone can be extrapolated to understand the reactivity of the Methyl Ionone Gamma isomer, focusing on how the position of the double bond and the methyl group on the cyclohexene (B86901) ring influences the electron distribution and, consequently, the sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Reactivity Data for β-Ionone Oxidation (Illustrative) This table is based on findings for β-ionone and illustrates the type of data generated in DFT reactivity studies.

| Reaction Type | Position | Activation Energy (kcal·mol⁻¹) |

| Epoxidation | Cyclic Double Bond | Low |

| Hydroxylation | Vinylic C4 (cyclic) | Low |

| Hydroxylation | C13 (methyl) | Low |

| Epoxidation | α,β-Alkene | Low |

| Data derived from a DFT study on β-ionone reactivity. acs.org |

DFT is a powerful tool for elucidating reaction mechanisms and predicting stereochemical outcomes in synthesis. This is particularly valuable for complex catalytic processes used to produce specific isomers of methyl ionones.

A notable example is the use of DFT to rationalize the stereochemical aspects of the synthesis of (−)-cis-γ-irone, a valuable methyl ionone isomer. researchgate.net In this synthesis, a critical step is the stereoselective hydrogenation of a prostereogenic exocyclic double bond using Wilkinson's catalyst. researchgate.net DFT calculations were used to model the geometry of the rhodium η2 complexes that act as reaction intermediates. researchgate.net By calculating the energies of the different conformers of the substrate and the transition states of the diastereodifferentiating hydrogenation step, researchers could rationally support and predict the observed high diastereomeric and enantioselective ratios of the final product. researchgate.net This demonstrates how computational modeling of intermediates and transition states can be highly predictive of stereochemistry, providing crucial guidance for synthetic chemists. researchgate.net

Similarly, DFT calculations have been used to investigate the mechanism of other reactions involving the ionone scaffold, such as the copper(I)-catalyzed [3+2] cycloaddition of dimethyldiazomalonate with α-ionone derivatives, helping to understand the diastereoselectivity of the process. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations complement QM methods by introducing temperature and time, allowing for the study of the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. mdpi.com

The conformational flexibility of the cyclohexene ring is a key characteristic of ionones. MD simulations are ideally suited to explore the different spatial arrangements (conformers) that Methyl Ionone Gamma can adopt and the energy barriers between them. Studies on the closely related ionone ring of the retinal chromophore in rhodopsin have provided significant insights into this dynamic behavior. researchgate.netnih.gov

These simulations show that the β-ionone ring can exist in different conformations, primarily defined by the torsion angle around the C6-C7 single bond, leading to 6-s-cis and 6-s-trans rotamers. nih.gov The protein environment can influence the preference for one conformation over the other. researchgate.netnih.gov MD simulations can track these conformational changes over time, revealing the flexibility of the ring system. For example, simulations have shown that even within a protein binding pocket, the ionone ring can undergo significant rotational and structural shifts, which are crucial for biological function. nih.gov This inherent flexibility is a critical feature of the ionone scaffold and would be characteristic of Methyl Ionone Gamma, influencing its olfactory properties and how it fits into receptor binding sites.

Understanding how a fragrance molecule like Methyl Ionone Gamma interacts with olfactory receptors is key to explaining its perceived scent. MD simulations are a primary tool for studying these ligand-protein interactions at the molecular level.

Numerous studies have used MD simulations to model the binding of ionones to various proteins. In the context of olfaction, MD simulations combined with molecular docking were used to investigate the interaction between β-ionone and human olfactory receptors OR52D1 and OR1A1. acs.org These simulations revealed that hydrophobic interactions play a crucial role in forming a stable complex, identifying key amino acid residues (like Leu203, Val205, and Met210) that stabilize the binding of the ionone in the receptor pocket. acs.org Similar studies have explored the binding of α- and β-ionone to an insect odorant-binding protein (HeleOBP), again highlighting the importance of specific hydrophobic and hydrogen-bonding interactions. researchgate.net

Beyond olfaction, MD simulations have been used to study how ionones interact with enzymes. In one study, a combination of DFT and MD simulations was used to characterize the reactivity of β-ionone within the active site of an unspecific peroxygenase (MthUPO). acs.org The simulations helped to understand how the enzyme orients the substrate for selective hydroxylation. acs.orgnih.gov These examples underscore the power of MD simulations to provide a dynamic, atom-level view of how Methyl Ionone Gamma would bind to and interact with its biological targets.

Table 2: Examples of Simulated Ionone-Protein Interactions

| Ionone Analogue | Protein Target | Key Interacting Residues (from simulation) | Simulation Method |

| β-Ionone | Human Olfactory Receptor (OR52D1) | Tyr111, Ala112, Met210, Ala209, Ala206 | Molecular Docking, MD Simulation |

| β-Ionone | Odorant-Binding Protein (HeleOBP) | His102, Tyr105, Tyr113 | Molecular Docking |

| Ionone Ring (Retinal) | Rhodopsin | Phe-208, Phe-212, Trp-265 | Solid-State NMR, MD Simulation |

| β-Ionone | Unspecific Peroxygenase (MthUPO) | Not specified | DFT, MD Simulation |

| This table summarizes findings from various computational studies on ionone analogues. acs.orgacs.orgresearchgate.netpnas.org |

In Silico Screening and Design of Novel Ionone Analogues

Computational methods are increasingly used not only to study existing molecules but also to design new ones with desired properties. In silico screening allows for the rapid evaluation of vast virtual libraries of compounds, while rational design uses structural information to create novel molecules from the ground up.

One powerful application is in enzyme engineering. A computational-aided directed evolution strategy was used to improve an enzyme for the hydroxylation of β-ionone. acs.orguni-halle.de This involved in silico analysis and MD simulations to identify key residues for mutation, creating a "small smart library" of enzyme variants that were then experimentally tested. This iterative process led to variants with significantly increased activity and selectivity. acs.orguni-halle.de

High-throughput in silico screening has also been used effectively. To find molecules that could help treat certain forms of retinitis pigmentosa, a library of 24,000 drug-like compounds was screened via molecular docking against the opsin protein. arvojournals.orgarvojournals.org This screen successfully identified β-ionone as a compound that could bind to the retinal binding site and act as a "pharmacologic chaperone" to help the misfolded protein achieve its correct structure. arvojournals.orgarvojournals.org

Furthermore, rational ligand-based design has been used to create new potential therapeutic agents based on the ionone structure. By analyzing the key binding interactions of the natural ligand (11-cis-retinal) within its receptor, researchers designed and synthesized novel scaffolds that mimic these interactions, aiming to create new chemical chaperones for opsin. cardiff.ac.uk These approaches demonstrate the significant potential of computational chemistry to leverage the Methyl Ionone Gamma scaffold for applications beyond perfumery, in fields such as biotechnology and medicine.

Virtual Screening for Targeted Biological Functions

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This process involves using computer models to predict the interaction between a ligand (the small molecule) and its target, thereby prioritizing candidates for further experimental testing. While specific virtual screening data for Methyl Ionone Gamma is not extensively documented, studies on structurally related ionones serve as a valuable model for how its biological potential can be explored.

Molecular docking is a primary technique in structure-based virtual screening. It predicts the preferred orientation of a molecule when bound to another to form a stable complex. For instance, research on an odorant-binding protein (HeleOBP) from the scarab beetle Hylamorpha elegans utilized molecular docking to assess the binding of various compounds, including α-ionone and β-ionone. uchile.cl The study constructed a three-dimensional model of the protein and computationally docked 29 different ligands related to the beetle's environment. uchile.cl The results, expressed as free binding energy, indicated strong interactions for terpenoids like α- and β-ionone. uchile.cl Such studies demonstrate that the ionone scaffold can effectively interact with specific protein binding sites, suggesting that Methyl Ionone Gamma could be screened against various human therapeutic targets to uncover new biological functions.

Table 1: Example of Molecular Docking Results for Ionone Analogs with Odorant-Binding Protein (HeleOBP) This table illustrates typical data obtained from a virtual screening study, based on findings for related ionone compounds.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| β-Ionone | HeleOBP | High Affinity | His102, Tyr105, Tyr113 |

| α-Ionone | HeleOBP | Good Affinity | His102, Tyr105, Tyr113 |

| 2-Phenyl Acetaldehyde | HeleOBP | Moderate Affinity | Not specified |

De Novo Design of Methyl Ionone Gamma Derivatives

De novo drug design is a computational strategy for creating novel molecular structures from scratch, tailored to fit the structural and chemical properties of a specific biological target's binding site. nih.govpharmafeatures.com This approach aims to generate new chemical entities with high predicted activity and novelty, unbound by existing chemical libraries. nih.gov The process often starts with a molecular scaffold, like that of Methyl Ionone Gamma, which can be computationally modified by adding, removing, or substituting functional groups to optimize its interaction with a target.

This design process is frequently guided by Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govimist.mabiointerfaceresearch.com Although specific QSAR studies for Methyl Ionone Gamma are not prominent, research on ionone-based derivatives provides a clear blueprint. For example, 3D-QSAR studies on ionone-based chalcones have been used to identify the structural features crucial for anti-prostate cancer activity. These models can reveal that adding bulky or hydrogen-bonding groups at specific positions on the ionone ring system enhances biological efficacy.

Using such insights, de novo design algorithms can systematically "grow" new molecules from the Methyl Ionone Gamma core. The software can explore vast chemical space to propose derivatives predicted to have superior activity against a chosen target, such as a specific enzyme or receptor. These computationally designed molecules can then be prioritized for chemical synthesis and biological evaluation, streamlining the path to novel therapeutics.

Table 2: Conceptual Framework for De Novo Design of Methyl Ionone Gamma Derivatives This table conceptualizes how QSAR findings can guide the de novo design of new derivatives based on a core scaffold.

| Core Scaffold | Structural Modification (Based on QSAR) | Design Rationale | Predicted Outcome |

|---|---|---|---|

| Methyl Ionone Gamma | Addition of a hydroxyl group to the cyclohexene ring | Increase hydrogen bonding potential with target | Enhanced binding affinity |

| Methyl Ionone Gamma | Replacement of the butenone side chain with a chalcone (B49325) moiety | Introduce planar structure for improved π-stacking interactions | Increased inhibitory activity |

| Methyl Ionone Gamma | Introduction of a halogen atom (e.g., Fluorine) on the ring | Modify electrostatic potential and improve metabolic stability | Improved pharmacokinetic profile |

Environmental Fate and Biogeochemical Cycling Research

Degradation Pathways of Methyl Ionone (B8125255) Gamma in Environmental Compartments

The breakdown of Methyl Ionone Gamma in the environment can occur through both light-induced and biological processes.

When released into the atmosphere, Methyl Ionone Gamma is susceptible to rapid photodegradation. scbt.com The primary mechanism is through reactions with hydroxyl (OH) radicals and ozone. scbt.com The α,β-unsaturated ketone structure within the molecule is a key site for these oxidative reactions. At elevated temperatures, thermal decomposition can also occur, leading to the fragmentation of the molecule into smaller cyclic ketones and aldehydes.

Table 1: Photodegradation of Ionone Derivatives

| Reactant | Half-life |

|---|---|

| OH radicals | 1.6 hours (calculated) |

| Ozone | 18 minutes (calculated) |

Source: Santa Cruz Biotechnology, 2015 scbt.com

While specific data on the biodegradation of Methyl Ionone Gamma is limited, information on related ionone compounds suggests that they can be metabolized by microorganisms. directpcw.comscribd.com In mammals, ionones are known to undergo allylic hydroxylation and reduction of the ketone group, leading to more polar metabolites that can be excreted. scbt.comscribd.com It is plausible that similar enzymatic pathways exist in environmental microorganisms, facilitating its breakdown in soil and water. However, some sources indicate that Methyl Ionone Gamma is not readily biodegradable. mdpi.com The compound is classified as toxic to aquatic life with long-lasting effects, suggesting a degree of persistence in aquatic environments. europa.euperfumeextract.co.ukperfumersapprentice.com

Environmental Distribution and Persistence Studies

Methyl Ionone Gamma's physicochemical properties influence its distribution in the environment. With a high partition coefficient (log Kow) of 4.7, it has a tendency to adsorb to organic matter in soil and sediment rather than remaining in the water column. vigon.com Despite this, its continuous release from sources like wastewater treatment plant effluent means it can be detected in surface waters. researchgate.net

The persistence of Methyl Ionone Gamma is a key consideration. While photodegradation in the atmosphere is rapid, its fate in soil and water is less clear. scbt.com Some assessments have concluded that it is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). directpcw.com However, its classification as harmful to aquatic life with long-lasting effects points to potential persistence and ecotoxicological concerns. vigon.comvigon.com

Table 2: Ecotoxicity Data for Methyl Ionone Gamma

| Organism | Endpoint | Concentration | Exposure Time |

|---|---|---|---|

| Fish | LC50 | 2.3 mg/L | 96 hours |

| Daphnia | EC50 | 3.7 mg/L | 48 hours |

| Algae | EC50 | >9.42 mg/L | 72 hours |

Source: Safety Data Sheet - METHYLIONONE GAMMA, 2023 directpcw.com

Methodologies for Environmental Monitoring and Quantification

The accurate detection and quantification of Methyl Ionone Gamma in environmental samples are crucial for assessing its environmental impact. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) with flame ionization detection (FID) are standard methods for quantifying ionone isomers. For analyzing trace concentrations in complex environmental matrices like water, air, and soil, more advanced sample preparation and analytical techniques are necessary. researchgate.net

Recent approaches focus on miniaturized and sustainable sample preparation methods, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), coupled with gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS). researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of fragrance compounds at very low levels. researchgate.net For instance, a study on personal care products in river water utilized a method capable of detecting α-isomethyl ionone, a major component of Methyl Ionone Gamma mixtures. researchgate.net

In-field monitoring can be achieved using portable instruments, although these are more commonly applied to other types of contaminants. cdc.gov Laboratory analysis remains the gold standard for accurate quantification of specific organic compounds like Methyl Ionone Gamma. cdc.gov

Future Directions and Emerging Research Frontiers

Integration of Omics Technologies in Ionone (B8125255) Research (e.g., Metabolomics, Proteomics)

The comprehensive analysis of biological systems through omics technologies, such as metabolomics and proteomics, offers a powerful lens through which to understand the intricate pathways involved in ionone biosynthesis and their effects on biological systems. The integration of these technologies is set to revolutionize our understanding of Methyl Ionone Gamma, from its natural production in plants to its interaction with microbial and mammalian cells.

Metabolomics, the large-scale study of small molecules or metabolites, can provide a detailed snapshot of the metabolic state of an organism that produces or is exposed to ionones. By analyzing the complete set of metabolites, researchers can identify the precursors and intermediates of the ionone biosynthetic pathway. This can lead to the discovery of novel enzymes and regulatory mechanisms that control the production of specific isomers like Methyl Ionone Gamma. Furthermore, metabolomic profiling can reveal the broader metabolic impact of ionones on an organism, highlighting changes in related biochemical pathways.

Proteomics, which focuses on the entire set of proteins expressed by an organism, complements metabolomics by identifying the enzymes and regulatory proteins that carry out the biochemical reactions. By correlating changes in protein expression with metabolite profiles, researchers can build a more complete picture of the ionone production and response pathways. For instance, identifying the specific carotenoid cleavage dioxygenases (CCDs) and other enzymes responsible for the formation of gamma-ionone (B106490) structures is a key area of future research.

The integrated analysis of metabolomic and proteomic data will be crucial for pathway analysis, enabling a more holistic understanding of the biological processes. researchgate.net This multi-omics approach can help to identify bottlenecks in biosynthetic pathways for targeted genetic engineering and to uncover the molecular basis of the biological activities of Methyl Ionone Gamma.

Table 1: Potential Applications of Omics in Methyl Ionone Gamma Research

| Omics Technology | Research Application | Expected Outcome |

| Metabolomics | Profiling of metabolites in ionone-producing plants and microorganisms. | Identification of precursors, intermediates, and regulatory molecules in the Methyl Ionone Gamma pathway. |

| Analysis of metabolic changes in cells or organisms exposed to Methyl Ionone Gamma. | Understanding the biological impact and mechanism of action of the compound. | |

| Proteomics | Identification and characterization of enzymes involved in the biosynthesis of Methyl Ionone Gamma. | Discovery of novel enzymes for bio-catalytic production and targets for metabolic engineering. |

| Analysis of protein expression changes in response to Methyl Ionone Gamma exposure. | Elucidation of the molecular targets and signaling pathways affected by the compound. | |

| Integrated Omics | Combined analysis of metabolomic and proteomic data from ionone-producing or -exposed systems. | Comprehensive mapping of biosynthetic and metabolic pathways, and identification of key regulatory nodes. |

Advanced Materials Science Applications Derived from Ionone Chemistry

While traditionally valued for its fragrance, the chemical structure of Methyl Ionone Gamma presents opportunities for its use as a building block in advanced materials science. As a derivative of terpenes, which are increasingly being explored as renewable polymer feedstocks, Methyl Ionone Gamma holds potential for the synthesis of novel polymers and functional materials. diva-portal.org

The reactive functional groups within the Methyl Ionone Gamma molecule, such as the ketone group and the carbon-carbon double bonds, can be chemically modified to create monomers suitable for polymerization. These monomers could be used to produce bio-based polyesters, polycarbonates, or other polymers with unique properties. rsc.org The cyclic structure of the ionone core could impart rigidity and thermal stability to the resulting polymer chains, making them suitable for a range of applications.

Furthermore, the potential for creating photosensitive polymers from ionone derivatives is an exciting area of exploration. edu.krd The conjugated system within the ionone structure could be leveraged to develop materials that respond to light, finding applications in areas such as photoresists for microelectronics, or in the development of light-responsive coatings and smart materials. Research into thermoresponsive polymers derived from terpenes also suggests that ionone-based materials could be designed to exhibit changes in their physical properties in response to temperature variations. diva-portal.org

The development of ionone-based functional materials is still in its infancy, but the principles of green chemistry and the drive for sustainable materials are likely to fuel further research in this area. The use of Methyl Ionone Gamma as a renewable building block could lead to the creation of advanced materials with tailored properties for a variety of technological applications.

Bioengineering Strategies for Sustainable Methyl Ionone Gamma Production

The industrial production of Methyl Ionone Gamma has traditionally relied on chemical synthesis. However, there is a growing interest in developing sustainable and environmentally friendly production methods through bioengineering. Metabolic engineering of microorganisms offers a promising alternative for the production of ionones and their derivatives. edu.krdpatsnap.com